Bromoacetamido-PEG3-Azide

Descripción

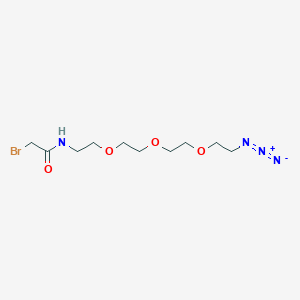

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPRHBHFKQEZTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromoacetamido-PEG3-Azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-Azide is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a bromoacetamido group at one terminus and an azide moiety at the other, connected by a flexible polyethylene glycol (PEG) spacer, enables the sequential and chemoselective conjugation of two different molecules. This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis and mechanism of action of PROTACs.

Core Properties and Data Presentation

This compound is a well-defined molecule with specific chemical and physical properties that make it suitable for a range of bioconjugation applications. The key quantitative data for this linker are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [3] |

| Molecular Weight | 339.19 g/mol | [3] |

| Purity | Typically >95% (Varies by supplier) | - |

| Appearance | White to off-white solid or viscous liquid | - |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |

| Storage Conditions | -20°C, protected from light and moisture | - |

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The bromoacetamido group readily reacts with thiol-containing molecules, such as cysteine residues in proteins, while the azide group is reserved for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: Thiol-Bromoacetamido Conjugation

This protocol describes the conjugation of this compound to a thiol-containing molecule, such as a protein with an accessible cysteine residue.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the target cysteine residue is in its reduced, free thiol form. Buffer exchange the protein into a thiol-free buffer at a pH between 7.2 and 8.0. The concentration of the protein should typically be in the range of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF. A typical stock concentration is 10-100 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: To stop the reaction and consume any unreacted bromoacetamido groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., protein-PEG3-Azide conjugate)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecule

-

Suitable reaction buffer (e.g., PBS or Tris buffer)

-

Purification materials (e.g., desalting column, HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in water or DMSO (e.g., 50 mM).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule. A slight molar excess of the alkyne-containing molecule (1.5-5 equivalents) is often used.

-

Add the copper ligand to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.

-

Add the CuSO₄ solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

-

Incubation: The reaction is typically incubated for 1-4 hours at room temperature. The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove the copper catalyst, excess reagents, and any byproducts.

-

Characterization: Confirm the formation of the triazole linkage and the final conjugate structure using mass spectrometry and other relevant analytical techniques.

Application in PROTAC Synthesis and Mechanism of Action

A prime application of this compound is in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

The synthesis of a PROTAC using this compound typically follows a two-step process, as illustrated in the experimental workflow diagram below. First, the bromoacetamido group is reacted with a thiol-containing ligand for the POI (or the E3 ligase). Subsequently, the azide-functionalized intermediate is "clicked" to an alkyne-modified E3 ligase ligand (or POI ligand).

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC enters the cell and initiates a cascade of events leading to the degradation of the target protein. This process is a prime example of induced proximity and leverages the cell's endogenous ubiquitin-proteasome system. The signaling pathway is depicted in the diagram below.

The key steps in this pathway are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[5]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can engage in further catalytic cycles of POI degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its well-defined chemical properties and orthogonal reactivity allow for the precise and efficient construction of complex biomolecules, most notably PROTACs. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this important chemical tool in their endeavors to develop novel therapeutics and explore fundamental biological processes. The continued application of linkers like this compound will undoubtedly fuel further innovation in the exciting field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromoacetamido-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Bromoacetamido-PEG3-Azide. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its versatile reactivity, enabling the linkage of diverse molecular entities. This document details its chemical structure, physicochemical properties, and provides detailed protocols for its application in key bioconjugation reactions.

Core Concepts: A Bifunctional Linker for Advanced Bioconjugation

This compound is a molecule designed with two distinct reactive functionalities at either end of a triethylene glycol (PEG3) spacer. The bromoacetamide group is a thiol-reactive moiety, while the azide group is amenable to "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as a protein and a small molecule drug, or a targeting ligand and a reporter molecule.[1][2]

The central PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a critical feature for biological applications.[3][4] It also provides a flexible linkage that can help to maintain the biological activity of the conjugated molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [5][6] |

| Molecular Weight | 339.19 g/mol | [5] |

| CAS Number | 940005-81-2 | [7] |

| Purity | Typically >95% | [4] |

| Appearance | Solid or viscous liquid | |

| Solubility | Soluble in Methylene Chloride, Methanol, Acetone, Acetonitrile, DMF, or DMSO | [3] |

| Storage Conditions | -20°C, keep dry and avoid sunlight | [3][5] |

Chemical Structure and Reactivity

The unique capabilities of this compound stem from its distinct reactive ends.

Caption: Chemical Structure of this compound.

The bromoacetamide group reacts specifically with thiol groups (sulfhydryl groups, -SH), which are found in the side chains of cysteine residues in proteins and peptides.[8] This reaction, a nucleophilic substitution, forms a stable thioether bond. The bromide ion serves as a good leaving group, facilitating the reaction.[6]

The azide group (-N₃) is a key component for "click chemistry." It can react with an alkyne-containing molecule in a highly efficient and specific manner to form a stable triazole ring.[1][6] This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used (SPAAC).[1]

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Thiol-Alkylation of a Protein

This protocol describes the general procedure for conjugating the bromoacetamide moiety of the linker to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).

-

This compound.

-

Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: L-cysteine or 2-mercaptoethanol.

-

Desalting column for purification.

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of DTT or TCEP in a suitable buffer for 1-2 hours at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

-

-

Characterization:

-

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein.

-

Alkyne-containing molecule.

-

Copper(II) sulfate (CuSO₄).

-

Sodium ascorbate.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 50 mM THPTA in water).

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Mixture Assembly:

-

In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of protein to alkyne).

-

Add the ligand to the reaction mixture to a final concentration of approximately 1 mM.

-

Add CuSO₄ to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction, which is ideal for applications in living systems.

Materials:

-

Azide-functionalized protein.

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reagent Preparation:

-

Dissolve the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Conjugation Reaction:

-

Combine the azide-functionalized protein and the strained alkyne-containing molecule in the reaction buffer. A 2-10 fold molar excess of the strained alkyne is typically used.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours, or at 37°C for faster kinetics if the biomolecules are stable at this temperature. The reaction progress can be monitored as in the CuAAC protocol.

-

-

Purification:

-

Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for using this compound in a two-step bioconjugation process.

Caption: A typical two-step bioconjugation workflow.

This workflow highlights the sequential nature of the conjugation process, first utilizing the thiol-reactive bromoacetamide group, followed by the azide-alkyne click chemistry reaction. This approach allows for the precise and controlled assembly of complex biomolecular constructs.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROteolysis TArgeting Chimeras (PROTACs): this compound can link a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the targeted degradation of specific proteins.[9]

-

Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection applications.

-

Surface Functionalization: The linker can be employed to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and other diagnostic devices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]

- 5. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]

- 6. This compound|CAS 940005-81-2|DC Chemicals [dcchemicals.com]

- 7. This compound, 940005-81-2 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. This compound - Immunomart [immunomart.com]

An In-Depth Technical Guide to the Mechanism and Application of Bromoacetamido-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG3-Azide is a heterobifunctional linker widely employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the core mechanism of action of this linker, providing a detailed examination of its reactive moieties: the bromoacetamide group for covalent cysteine conjugation and the azide group for bioorthogonal "click" chemistry. This document presents quantitative data on reaction kinetics, detailed experimental protocols for its use in bioconjugation, and a comparative analysis of the stability of the resulting linkages. Visual diagrams of the reaction mechanisms and experimental workflows are provided to facilitate a comprehensive understanding of its application.

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Heterobifunctional linkers are critical tools in this field, enabling the connection of two different molecular entities with high specificity and efficiency. This compound has emerged as a valuable reagent due to its distinct functionalities. One end features a bromoacetamide group, which selectively reacts with thiol groups, most notably those on cysteine residues in proteins. The other end terminates in an azide group, a versatile handle for "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] A polyethylene glycol (PEG) spacer of three units enhances the solubility and bioavailability of the linker and the resulting conjugates.[1] This guide provides a comprehensive overview of the mechanism of action, quantitative performance, and practical application of this compound.

Core Mechanism of Action

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

Bromoacetamide Moiety: Cysteine-Specific Alkylation

The bromoacetamide group is a highly efficient alkylating agent for nucleophiles, with a pronounced preference for the thiol group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine. This results in the formation of a stable thioether bond and the displacement of bromide as a leaving group.[1]

The reactivity of the bromoacetamide group is significantly influenced by pH. The thiol group of cysteine has a pKa of approximately 8.5. At pH values above this pKa, the more nucleophilic thiolate form is more prevalent, leading to a faster reaction rate. However, to maintain selectivity for cysteine over other nucleophilic residues like lysine (pKa ~10.5), the reaction is typically performed at a pH between 7.0 and 8.5.

Azide Moiety: Bioorthogonal Click Chemistry

The terminal azide group is a key component for bioorthogonal conjugation. It is largely unreactive with biological functional groups, ensuring that it remains inert until a specific reaction partner is introduced. The two primary click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions to form a stable triazole.[1]

Quantitative Data

The efficiency and selectivity of the bromoacetamide-cysteine conjugation are critical for its application. The following table summarizes the key quantitative parameters.

| Parameter | Value/Observation | Conditions | Reference |

| Reaction Type | Second-order nucleophilic substitution | ||

| Second-Order Rate Constant (k) | Significantly higher than maleimide (2-3 orders of magnitude) | pH 6.5 | |

| pH Dependence | Rate increases with pH, corresponding to the deprotonation of the cysteine thiol (pKa ~8.5). | ||

| Selectivity | High for cysteine over other amino acids at physiological pH. At pH > 8.5, reactivity with lysine may increase. | pH 7.0-8.5 | |

| Linkage Stability | The resulting thioether bond is highly stable and not prone to the retro-Michael reaction seen with maleimide adducts. | Physiological conditions | [1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Cysteine Conjugation

This protocol describes the conjugation of this compound to a cysteine-containing protein.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: If the protein has disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to a reaction buffer (e.g., PBS, pH 7.2-7.4, with 1-5 mM EDTA).

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (LC-MS), and UV-Vis spectroscopy.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to an alkyne-containing molecule.

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

-

Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein/alkyne mixture. Initiate the reaction by adding the sodium ascorbate solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method.

-

Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified protein to a DBCO-containing molecule.

Materials:

-

Azide-modified protein

-

DBCO-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the DBCO-containing molecule in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: Combine the azide-modified protein and the DBCO-containing molecule in the reaction buffer. A 2-10 fold molar excess of the DBCO reagent is typically used.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.

-

Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method.

-

Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.

Applications in Drug Development: PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Conjugation to the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a cysteine residue. This compound is then conjugated to this ligand via the bromoacetamide-cysteine reaction.

-

Conjugation to the second ligand: The second ligand is functionalized with an alkyne or a strained alkyne (e.g., DBCO). The azide-functionalized first ligand-linker conjugate is then attached to the second ligand via a CuAAC or SPAAC reaction.

Conclusion

This compound is a versatile and powerful tool for bioconjugation and drug development. Its dual-functional nature allows for a two-step, controlled conjugation strategy, first targeting cysteine residues with high specificity and then enabling a bioorthogonal click reaction. The bromoacetamide-cysteine linkage offers superior stability compared to more traditional maleimide-based conjugations. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates. A thorough understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, are essential for its successful implementation in research and development.

References

An In-depth Technical Guide to the Synthesis and Properties of Bromoacetamido-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG3-Azide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, featuring a thiol-reactive bromoacetamide group and an alkyne-reactive azide moiety separated by a hydrophilic tri-polyethylene glycol (PEG3) spacer, enables the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.

Core Properties of this compound

This compound is a versatile chemical tool designed for the straightforward conjugation of biomolecules. The bromoacetamide end readily reacts with sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides, while the terminal azide group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][2][3] The intervening PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [1][2] |

| Molecular Weight | 339.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid/viscous liquid | [1][2] |

| Purity | Typically ≥95% or ≥97% | [1][3][5] |

| Solubility | Soluble in DMSO, DMF, Methanol, Methylene Chloride, Acetonitrile | [6] |

| Storage Conditions | Store at -20°C or 4°C, sealed and protected from moisture and light. | [1][5][6] |

Structural Information

| Attribute | Representation | Reference(s) |

| SMILES | O=C(NCCOCCOCCOCCN=[N+]=[N-])CBr | [1] |

| InChI Key | BIPRHBHFKQEZTR-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available di-functional PEG3 precursor. The general synthetic route involves the introduction of the azide and amine functionalities, followed by the bromoacetylation of the primary amine.

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of N-(azido-PEG3)-bromoacetamide

This protocol describes the bromoacetylation of the precursor, Amino-PEG3-Azide.

Materials:

-

Amino-PEG3-Azide

-

Bromoacetyl bromide

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Amino-PEG3-Azide (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Bromoacetylation: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Experimental Applications and Protocols

This compound is a powerful tool for creating complex bioconjugates. Below are detailed protocols for its primary applications.

Thiol-Alkylation of Proteins

The bromoacetamide group reacts specifically with free sulfhydryl groups on cysteine residues to form a stable thioether bond.

Caption: Workflow for thiol-alkylation of a protein.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein's thiol groups are in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is often not necessary to remove the TCEP before proceeding.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

-

Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10 mM.

-

Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide allows for the "clicking" of the azide-labeled molecule onto a molecule containing a terminal alkyne.

Caption: Workflow for a CuAAC "click" reaction.

Materials:

-

Azide-labeled molecule (from section 3.1.2)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled molecule and the alkyne-containing molecule in the reaction buffer. A 2- to 10-fold molar excess of the smaller molecule is often used.

-

Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of CuSO₄ to ligand is common.

-

Initiate the Reaction: Add the CuSO₄/ligand premix to the solution of reactants. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or mass spectrometry.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst and excess reagents.

Applications in Drug Development

This compound is particularly valuable in the development of advanced therapeutics such as:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing an alkyne) to a monoclonal antibody (labeled with the linker on cysteine residues).

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a protein-targeting ligand to an E3 ligase-binding ligand, facilitating the degradation of a target protein.[1][7]

-

Functionalized Nanoparticles: For targeted drug delivery, nanoparticles can be functionalized with targeting ligands using this versatile linker.[5]

Conclusion

This compound is a highly effective and versatile heterobifunctional linker. Its well-defined structure, hydrophilic spacer, and orthogonal reactive ends provide researchers with a robust tool for the precise construction of complex bioconjugates. The detailed protocols and data provided in this guide are intended to facilitate its successful application in a wide range of research and development settings, from basic science to the frontier of therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 940005-81-2 | BroadPharm [broadpharm.com]

- 3. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]

- 4. Bromo-PEG3-azide, 1446282-43-4 | BroadPharm [broadpharm.com]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. jenabioscience.com [jenabioscience.com]

Bromoacetamido-PEG3-Azide: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Bromoacetamido-PEG3-Azide, a heterobifunctional linker critical in the field of bioconjugation. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and its pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge for its effective utilization.

Introduction to this compound

This compound is a versatile chemical crosslinker featuring two distinct reactive moieties separated by a three-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step sequential or orthogonal conjugation strategy. The bromoacetamide group reacts specifically with thiol groups, commonly found in cysteine residues of proteins, while the azide group enables covalent ligation with alkyne-containing molecules via "click chemistry".[1] The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, which is often beneficial for biological applications.[1]

This linker has gained significant traction in the development of complex biomolecules, including ADCs and PROTACs, where precise control over conjugation is paramount.[2]

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is essential for its successful application in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C10H19BrN4O4 | [3] |

| Molecular Weight | 339.19 g/mol | [3] |

| Purity | ≥95% | [3] |

| Reactive Group 1 | Bromoacetamide (Thiol-reactive) | [1] |

| Reactive Group 2 | Azide (Alkyne-reactive via Click Chemistry) | [1] |

| Spacer Arm | PEG3 (Triethylene glycol) | [2] |

| Storage Conditions | -20°C, protected from light and moisture | [3] |

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions: thiol-alkylation and azide-alkyne cycloaddition.

Thiol-Alkylation with the Bromoacetamide Group

The bromoacetamide moiety is an effective thiol-reactive functional group that forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Thiol-Alkylation of a Protein

This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.

Materials:

-

Protein with accessible cysteine residues

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

-

Removal of Reducing Agent: If a reducing agent was used, it must be removed prior to the addition of the bromoacetamide reagent. This can be achieved by buffer exchange using a desalting column.

-

Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching reagent, such as L-cysteine, to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis to obtain the purified azide-functionalized protein.

-

Characterization: The extent of modification can be determined by methods such as mass spectrometry (MS) to confirm the addition of the linker.[4]

Logical Workflow for Thiol-Alkylation

Caption: Workflow for protein modification via thiol-alkylation.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group of the linker-modified biomolecule can be conjugated to an alkyne-containing molecule through one of two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.

Experimental Protocol: CuAAC Reaction

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule (e.g., a drug or a fluorescent probe)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS or similar buffer at pH 7-8

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper-chelating ligand in appropriate solvents.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and the chelating ligand in a 1:5 molar ratio.

-

Reaction Initiation: Add the copper/ligand mixture to the protein/alkyne solution. Immediately after, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. Final concentrations are typically in the range of 50-250 µM for copper.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove the catalyst and unreacted reagents.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.

Experimental Protocol: SPAAC Reaction

Materials:

-

Azide-functionalized protein

-

Cyclooctyne-containing molecule (e.g., DBCO-drug)

-

Reaction Buffer: PBS or similar buffer at pH 7-8

Procedure:

-

Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in a suitable solvent like DMSO.

-

Reaction Setup: Combine the azide-functionalized protein and the cyclooctyne-containing molecule (typically a 1.5 to 3-fold molar excess of the cyclooctyne).

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the bioconjugate using an appropriate method to remove any unreacted cyclooctyne.

| Reaction | Catalyst | Temperature | Reaction Time | Key Advantage | Key Disadvantage |

| CuAAC | Copper(I) | Room Temp. | 1-4 hours | Fast reaction kinetics | Potential cytotoxicity of copper |

| SPAAC | None | Room Temp. to 37°C | 4-24 hours | Biocompatible (copper-free) | Slower reaction kinetics |

Applications in Drug Development

This compound is a key enabling tool in the construction of sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. The bromoacetamide group can react with cysteines on the antibody, and the azide can be used to attach the drug via click chemistry. The PEG linker can improve the pharmacokinetic properties of the ADC.[5][]

Signaling Pathway of a Typical ADC

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of this linker, facilitating the assembly of the final PROTAC molecule.[7]

Mechanism of PROTAC-Mediated Protein Degradation

Caption: PROTAC-induced degradation of a target protein.[8][9][10]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering researchers the ability to construct complex and highly functional biomolecules. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an ideal choice for applications in drug development, particularly for the synthesis of ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research and development settings. As the field of targeted therapeutics continues to evolve, the importance of well-defined and reliable linkers like this compound will undoubtedly continue to grow.

References

- 1. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]

- 2. amsbio.com [amsbio.com]

- 3. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]

- 4. enovatia.com [enovatia.com]

- 5. labinsights.nl [labinsights.nl]

- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

An In-depth Technical Guide to Thiol-Reactive and Azide-Functionalized PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-reactive and azide-functionalized polyethylene glycol (PEG) linkers, which are pivotal tools in bioconjugation and drug development. These heterobifunctional linkers enable the precise and efficient covalent attachment of various molecules, such as drugs, imaging agents, and targeting ligands, to biomolecules like proteins, antibodies, and peptides. This guide details their synthesis, reaction kinetics, and stability, and provides experimental protocols for their application, purification, and characterization.

Core Concepts

Thiol-reactive and azide-functionalized PEG linkers possess two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies. The thiol-reactive group, commonly a maleimide, forms a stable thioether bond with free sulfhydryl groups found in cysteine residues of proteins. The azide group facilitates highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

Data Presentation

Table 1: Synthesis Yields for Heterobifunctional PEG Linkers

| Starting Material | Functionalization Steps | Thiol-Reactive Group | Azide Group | Reported Yield | Reference |

| Oligo(ethylene glycol)s (OEGs) | Desymmetrization, activation, and functional group interconversion | Maleimide | N/A | >95% for amine-reactive intermediate | [4] |

| Amino-PEG-alcohol | Chain-end modification | N-hydroxy succinimidyl ester | Azide | 33% overall yield | [5] |

| Biotin-PEGn-COOH | One-step reaction with 4'-azido(alkynyl)-2-bromoacetophenone | N/A | Azide | 85-90% | [6] |

Table 2: Quantitative Data on Thiol-Maleimide Conjugation with PEG Linkers

| System | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Key Conditions | Reference |

| cRGDfK peptide to maleimide-PEG-PLGA NPs | 2:1 | 30 min | 84 ± 4% | 10 mM HEPES, pH 7.0, room temperature | [7] |

| 11A4 nanobody to maleimide-PEG-PLGA NPs | 5:1 | 2 h | 58 ± 12% | PBS, pH 7.4, room temperature | [7] |

| Thiol-PEG hydrogel formation | N/A | Varied | Dependent on pH and buffer | Gelation kinetics are faster at higher pH | [8][9] |

Table 3: Quantitative Data on Azide-Alkyne Cycloaddition (Click Chemistry) with PEG Linkers

| Reaction Type | Catalyst | Reaction Time | Yield | Key Conditions | Reference |

| CuAAC | Copper(I) | 1 h | Quantitative | 1 mol% catalyst in deep eutectic solvent | [10] |

| CuAAC | Copper(I) | 24 h | 75% | 50 ppm catalyst at room temperature | [10] |

| CuAAC | Copper(I) | 8 h | Quantitative | 2 mol% catalyst in water | [10] |

| Site-specific PEGylation of Interferon β-1b | Cu(I)/TBTA | Optimized | High conversion | SDS, DTT, air | [11] |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using a Thiol-Reactive and Azide-Functionalized PEG Linker

This protocol outlines a two-step conjugation process where a protein is first modified with the thiol-reactive end of the linker, followed by the conjugation of an alkyne-containing molecule via click chemistry.

Materials:

-

Protein with an available cysteine residue

-

Thiol-Azide PEG linker (e.g., Maleimide-PEG-Azide)

-

Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS))

-

Reducing agent (e.g., TCEP)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate

-

Reducing agent for Cu(I) generation (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Desalting columns or dialysis cassettes

-

Reaction vessels and standard laboratory equipment

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to an amine-free buffer at pH 6.5-7.5.

-

-

Thiol-Maleimide Conjugation:

-

Immediately after buffer exchange, add a 5- to 20-fold molar excess of the Maleimide-PEG-Azide linker to the reduced protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Remove the excess, unreacted linker using a desalting column or dialysis, exchanging into a buffer suitable for the click chemistry reaction (e.g., PBS).

-

-

Azide-Alkyne Click Chemistry (CuAAC):

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of copper(II) sulfate, sodium ascorbate, and a copper ligand (e.g., TBTA) in water or a suitable buffer.

-

To the azide-modified protein solution, add the alkyne-functionalized molecule (typically 2-5 fold molar excess over the protein).

-

Add the copper ligand, followed by copper(II) sulfate and finally sodium ascorbate to initiate the reaction. Final concentrations are typically in the range of 100-500 µM for copper and 1-5 mM for the reducing agent.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the final conjugate to remove unreacted molecules, catalyst, and byproducts. Common methods include size exclusion chromatography (SEC), ion-exchange chromatography (IEC), or hydrophobic interaction chromatography (HIC).[12][13][]

-

Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight, UV-Vis spectroscopy to determine the degree of labeling (if the payload is a chromophore), and mass spectrometry to confirm the final conjugate mass.

-

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a protein, SEC is an effective method for separating the PEGylated conjugate from the unreacted protein and smaller reactants.[12]

Materials:

-

Crude PEGylated protein reaction mixture

-

SEC column with an appropriate molecular weight exclusion limit

-

Chromatography system (e.g., FPLC or HPLC)

-

Mobile phase buffer (e.g., PBS)

-

Fraction collector

Procedure:

-

System Equilibration:

-

Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.

-

-

Sample Preparation and Injection:

-

Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.

-

Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.

-

-

Chromatographic Separation:

-

Run the chromatography at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the smaller, un-PEGylated protein.

-

-

Fraction Collection and Analysis:

-

Collect fractions as the components elute from the column.

-

Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the pure PEGylated conjugate.

-

Pool the fractions containing the purified product.

-

Mandatory Visualizations

Synthesis of a Thiol-Reactive and Azide-Functionalized PEG Linker

Caption: Synthetic route for a Thiol-Azide PEG linker.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

Caption: Workflow for ADC preparation using a Thiol-Azide PEG linker.

Logical Relationship in a Two-Step Bioconjugation

Caption: Orthogonal reactions for bioconjugation.

References

- 1. Thiol-PEG-Azide | AxisPharm [axispharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. DSpace [scholarworks.umass.edu]

- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules are comprised of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a chemical linker that connects the two. While the choice of ligands determines the specificity of the PROTAC, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (E3-PROTAC-POI), which ultimately dictates the rate and extent of protein degradation. This guide provides a deep dive into the core of PROTAC technology—the linker—exploring its components, the quantitative impact of its properties, and the experimental protocols used to evaluate its performance.

The Anatomy of a PROTAC Linker

The linker's primary role is to bridge the E3 ligase and the target protein, orienting them in a productive conformation for ubiquitination. The choice of linker chemistry dictates its physical properties and can significantly impact the overall pharmacological profile of the PROTAC, including its solubility and cell permeability.

The most commonly employed linker types are:

-

Alkyl Chains: These provide a simple, flexible connection between the two ligands. The length of the alkyl chain is a critical parameter that must be optimized for each target and ligase pair.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic than alkyl chains and can improve the solubility and pharmacokinetic properties of the PROTAC molecule. They offer a degree of flexibility and have been widely used in successful PROTAC designs.

-

Rigid Linkers: In some cases, a more rigid linker, such as one containing piperazine or other cyclic structures, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to enhanced cooperativity.

The linker is typically attached to the ligands at positions that do not interfere with their binding to their respective proteins. These attachment points are crucial and are often determined through iterative structure-activity relationship (SAR) studies.

Quantitative Impact of Linker Properties

The optimization of the linker is a multi-parameter problem where length, composition, and attachment points collectively influence the potency and efficacy of the PROTAC. The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex.

Linker Length and Composition

The optimal linker length is a delicate balance. A linker that is too short may sterically prevent the simultaneous binding of the E3 ligase and the target protein. Conversely, a linker that is too long may lead to unproductive ternary complex formation or an increase in off-target effects. The composition of the linker, primarily the choice between hydrophobic alkyl chains and hydrophilic PEG chains, also plays a significant role.

Below is a summary of data from a study on the degradation of Bruton's tyrosine kinase (BTK) using a series of PROTACs with varying linker lengths and compositions, all targeting the Cereblon (CRBN) E3 ligase.

| PROTAC Compound | Linker Type | Linker Length (atoms) | BTK Degradation DC50 (nM) | Dmax (%) |

| Compound 1 | PEG | 10 | 5.2 | >95 |

| Compound 2 | PEG | 13 | 1.8 | >95 |

| Compound 3 | PEG | 16 | 4.6 | >95 |

| Compound 4 | Alkyl | 11 | 25 | ~90 |

| Compound 5 | Alkyl | 14 | 8.1 | >95 |

Data compiled from representative studies on BTK degraders. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

This data illustrates that a PEG linker with 13 atoms provided the optimal length for BTK degradation in this specific series, highlighting the fine-tuning required for maximal efficacy.

Ternary Complex Cooperativity

The stability of the ternary complex is a key driver of PROTAC efficiency. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-E3) enhances the binding of the target protein. The linker plays a pivotal role in establishing these cooperative interactions.

| PROTAC | Linker Composition | Target Protein | E3 Ligase | Ternary Complex Cooperativity (α) |

| PROTAC A | PEG-4 | BRD4 | VHL | 5.6 |

| PROTAC B | Alkyl-C8 | BRD4 | VHL | 1.2 |

| PROTAC C | Piperazine-based | ERRα | CRBN | 25 |

Data represents examples from various published studies. Cooperativity is highly system-dependent.

These examples show how linker composition can dramatically influence the cooperativity of the ternary complex, with more rigid or optimized flexible linkers often leading to higher α values.

Key Experimental Protocols

The evaluation and optimization of PROTAC linkers require a suite of biophysical and cell-based assays to quantify ternary complex formation, ubiquitination, and protein degradation.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and quantifies the stability of the resulting ternary complex.

Methodology:

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) of the first binary interaction.

-

Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the target protein (POI) over the E3 ligase surface.

-

Data Analysis: Measure the association and dissociation rates. The enhancement of binding in the presence of all three components is used to calculate the cooperativity (α). A control experiment with the POI injected alone should show no binding to the E3 ligase.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following recombinant proteins in reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, the E3 ligase complex (e.g., CRBN-DDB1), and the target protein (POI).

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control and a control with a non-functional epimer of the PROTAC.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for 1-2 hours.

-

Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates a successful reaction.

Cellular Protein Degradation Assay (Western Blot)

This is the definitive cell-based assay to measure the ability of a PROTAC to induce the degradation of the target protein within a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the POI and a primary antibody against a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control (e.g., DMSO). Plot the data to determine the DC50 and Dmax values.

Visualizing the Process: Pathways and Workflows

Understanding the sequence of events in PROTAC action and the typical workflow for linker optimization is crucial for rational design.

The Strategic Integration of PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of enhancing the therapeutic efficacy and diagnostic precision of biomolecules is paramount. Poly(ethylene glycol) (PEG) has emerged as a cornerstone technology, with PEG spacers, or linkers, playing a pivotal role in optimizing the performance of bioconjugates. This in-depth technical guide delineates the multifaceted role of PEG spacers, offering a comprehensive overview of their benefits, applications, and the practical considerations for their use in the development of next-generation biotherapeutics and diagnostics.

The Core Advantages of Incorporating PEG Spacers

The covalent attachment of PEG chains to biomolecules, a process known as PEGylation, imparts a range of desirable physicochemical and biological properties. These advantages stem from the unique characteristics of the PEG polymer: its hydrophilicity, biocompatibility, and flexible, uncharged nature.[1][2]

-

Enhanced Solubility and Stability: A primary function of PEG spacers is to increase the hydrophilicity of the bioconjugate.[2] This is particularly crucial for hydrophobic drugs or proteins that are prone to aggregation in aqueous environments. By creating a hydrophilic shell around the molecule, PEG spacers can significantly improve solubility and reduce aggregation, thereby enhancing the stability of the final product.[3]

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking potential antigenic epitopes on the surface of the biomolecule from the host's immune system.[4] This steric hindrance can lead to a significant reduction in the immunogenicity of the bioconjugate, a critical factor for therapeutics that require repeated administration.[5]

-

Prolonged Systemic Circulation: The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, thereby extending its circulation half-life in the body.[6] This allows for less frequent dosing and a more sustained therapeutic effect.

-

Improved Pharmacokinetics: By altering the biodistribution and reducing clearance, PEG spacers can significantly improve the overall pharmacokinetic profile of a bioconjugate, leading to enhanced drug exposure at the target site.[7]

-

Controlled Drug Release: Cleavable PEG linkers can be engineered to release a therapeutic payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, allowing for targeted drug delivery and reduced off-target toxicity.[8]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the desired properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.

| Bioconjugate | PEG Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [7] |

| (Bombesin Antagonist) | PEG3 | 3.9 ± 0.3 | [7] |

| PEG4 | 5.4 ± 0.4 | [7] | |

| PEG6 | 5.8 ± 0.3 | [7] | |

| IC50 values represent the concentration of the bioconjugate required to inhibit 50% of the binding of a radiolabeled ligand to its receptor, indicating binding affinity. Lower values indicate higher affinity. |

| Bioconjugate | PEG Spacer Length | Tumor-to-Kidney Ratio (4h post-injection) | Reference |

| 177Lu-DOTA-PEGx-Bombesin Antagonist | PEG4 | 7.8 | |

| PEG6 | 9.7 | ||

| A higher tumor-to-kidney ratio indicates greater accumulation of the radiolabeled bioconjugate in the tumor relative to the kidneys, suggesting improved targeting and potentially lower renal toxicity. |

| Bioconjugate | PEG Molecular Weight (Da) | Cellular Uptake (Relative to 0.65 kDa PEG) | Reference |

| Antibody-functionalized nanocarriers | 650 (0.65 kDa) | 1.00 | [9] |

| 2000 (2 kDa) | ~0.60 | [9] | |

| 5000 (5 kDa) | ~0.75 | [9] | |

| Cellular uptake was measured in DC2.4 cells. The data is presented as a relative value for comparison. |

| Bioconjugate | PEG Molecular Weight (Da) | Incidence of Anti-PEG Antibodies (%) | Reference |

| Pegunigalsidase alfa | 2,000 (2 kDa) | 5.8 - 6.7 | [10] |

| Pegloticase | 10,000 (10 kDa) | High (associated with hypersensitivity) | [10] |

| Pegvaliase | 20,000 (20 kDa) | High (associated with hypersensitivity) | [10] |

| The incidence of anti-PEG antibodies can be influenced by various factors, including the protein itself and the patient population. |

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common bioconjugation strategies involving heterobifunctional PEG linkers.

Protocol for Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes a two-step process for conjugating a protein containing primary amines (e.g., lysine residues) to a molecule containing a sulfhydryl group (e.g., a cysteine residue in another protein or a small molecule) using a heterobifunctional NHS-Ester-PEG-Maleimide linker.

Materials:

-

Protein to be modified with the NHS-ester end of the linker (Protein-NH2)

-

Molecule to be modified with the maleimide end of the linker (Molecule-SH)

-

NHS-Ester-PEGn-Maleimide crosslinker

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of Protein-NH2:

-

Dissolve Protein-NH2 in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris).

-

-

Activation of Protein-NH2 with NHS-Ester-PEG-Maleimide:

-